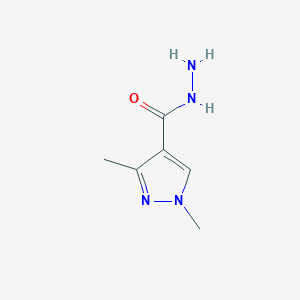

1,3-dimethyl-1H-pyrazole-4-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-5(6(11)8-7)3-10(2)9-4/h3H,7H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHSEIOJPHRUIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-25-2 | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,3 Dimethyl 1h Pyrazole 4 Carbohydrazide Core

Precursor Synthesis: Pathways to 1,3-Dimethyl-1H-Pyrazole-4-Carboxylic Acid and its Esters

The foundational step in synthesizing the target carbohydrazide (B1668358) is the construction of the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid core. This is typically achieved through classical heterocyclic chemistry principles involving condensation and cyclization reactions.

The most prevalent and established method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. beilstein-journals.orgnih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, forms the basis for creating the substituted pyrazole core. beilstein-journals.org

A specific and effective pathway to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid begins with the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride. google.com This initial step creates a key intermediate, an ethoxymethylene derivative of ethyl acetoacetate. This intermediate is then subjected to a cyclization reaction with methylhydrazine. The methylhydrazine acts as the binucleophile, attacking the dicarbonyl-equivalent functionality to form the pyrazole ring. The subsequent hydrolysis of the resulting ester group under acidic conditions yields the desired 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. google.com

The general mechanism involves the following key transformations:

Condensation: Ethyl acetoacetate reacts with triethyl orthoformate in the presence of acetic anhydride to form an activated enol ether intermediate.

Cyclization: The intermediate reacts with methylhydrazine. One nitrogen atom of the methylhydrazine attacks one of the carbonyl carbons, and the other nitrogen attacks the second electrophilic carbon, leading to the formation of the five-membered pyrazole ring after dehydration. mdpi.commdpi.com

Hydrolysis: The ester group at the 4-position of the pyrazole ring is hydrolyzed to the carboxylic acid. google.com

This stepwise, one-pot approach provides a reliable route to the core pyrazole structure required for further elaboration.

The efficiency and yield of the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid are highly dependent on the optimization of reaction conditions. Key parameters that are manipulated include reactant ratios, temperature, and the choice of reagents for hydrolysis.

In a documented procedure, the initial condensation reaction is performed by heating the reactants (ethyl acetoacetate, triethyl orthoformate, and acetic anhydride) to 120 °C and maintaining this temperature under reflux for approximately 4 hours. google.com After the reaction, low-boiling components are removed by distillation under reduced pressure to isolate the intermediate, designated as compound A. google.com

For the subsequent cyclization step, a 40% aqueous solution of methylhydrazine is used in a toluene solvent system. google.com The reaction is cooled to around 10 °C before the addition of sodium hydroxide and the intermediate (compound A). The temperature is then maintained at 15 °C for about an hour. google.com The final step involves hydrolysis of the ester (compound B) using 15% hydrochloric acid at an elevated temperature of 90 °C to yield the final carboxylic acid product. google.com A systematic approach to optimizing these conditions is crucial for maximizing yield and purity on a larger scale. researchgate.net

| Step | Reactants | Key Conditions | Duration | Outcome |

|---|---|---|---|---|

| 1. Condensation | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | Reflux at 120 °C, followed by reduced pressure distillation | 4 hours | Intermediate Compound A (Purity: 98.5%) |

| 2. Cyclization | Compound A, 40% Methylhydrazine solution, Sodium hydroxide, Toluene | Cooling to 6-10 °C, reaction at 15 °C | 1 hour | Intermediate Compound B in Toluene |

| 3. Hydrolysis | Compound B, 15% Hydrochloric acid | Heating to 90 °C, followed by cooling to 30 °C | Not specified | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (Purity: 98.9%) |

Formation of the Carbohydrazide Moiety: Conversion from Ester Precursors

With the pyrazole carboxylic acid or its corresponding ester in hand, the next critical transformation is the introduction of the carbohydrazide functional group. This is most commonly achieved through a reaction with hydrazine hydrate.

The conversion of a pyrazole-4-carboxylic acid ester to a pyrazole-4-carbohydrazide is a classic nucleophilic acyl substitution reaction. Hydrazine hydrate serves as a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The alkoxy group (e.g., ethoxy) of the ester is subsequently eliminated as a leaving group (ethanol), resulting in the formation of the stable carbohydrazide. umich.edu

The reaction is typically carried out by refluxing the pyrazole ester with an excess of hydrazine hydrate in a suitable solvent, often ethanol. researchgate.net The use of hydrazine hydrate is well-established for this type of transformation across a wide range of heterocyclic systems. researchgate.net

Interestingly, in some specific cases involving substituted pyrazoles, the direct conversion of ethyl 5-benzamidopyrazole-4-carboxylates to the corresponding carbohydrazides with hydrazine hydrate was reported to be unsuccessful. umich.eduresearchgate.net Instead, the carbohydrazide had to be prepared from a more reactive precursor, a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative, which readily reacts with hydrazine hydrate to yield the desired product in high yields (70–90%). umich.eduresearchgate.net This highlights that while the reaction is straightforward in principle, the reactivity of the starting ester can be influenced by other substituents on the pyrazole ring.

Route 1: From Carboxylic Acid: This route requires an initial activation step. The carboxylic acid is typically converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with hydrazine hydrate to form the carbohydrazide. While effective, this adds an extra step to the synthesis.

Route 2: From Ester (Hydrazinolysis): This is often the more direct method, involving a one-step reaction between the ester and hydrazine hydrate. researchgate.net This route is generally preferred for its simplicity and atom economy, avoiding the use of halogenating agents.

The yields for the hydrazinolysis of pyrazole esters are typically good to excellent, provided there are no interfering substituents. For example, the synthesis of 1-methyl- or 1-phenyl-5-benzamidopyrazole-4-carbohydrazide derivatives from their pyrazolo-oxazinone precursors (a type of activated ester) with hydrazine hydrate resulted in yields ranging from 70% to 90%. umich.edu However, as noted, the direct hydrazinolysis of less reactive ethyl esters can sometimes be challenging. umich.edu

| Route | Starting Material | Key Reagents | Number of Steps (from acid/ester) | General Yields | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| 1 | Pyrazole-4-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. Hydrazine hydrate | 2 | Good to High | Reliable for unreactive systems | Requires extra activation step; uses harsh reagents |

| 2 | Pyrazole-4-carboxylic acid ester | Hydrazine hydrate | 1 | Variable to High (e.g., 70-90% umich.edu) | More direct, better atom economy | Can be low-yielding or unsuccessful for sterically hindered or deactivated esters umich.edu |

Advanced Synthetic Strategies for Analogues and Derivatives of 1,3-Dimethyl-1H-Pyrazole-4-Carbohydrazide

The this compound scaffold is a versatile platform for the development of new analogues and derivatives. Advanced synthetic strategies often focus on modifying the core structure or elaborating the carbohydrazide moiety to access novel chemical space.

One common strategy involves reacting the terminal nitrogen of the carbohydrazide with various electrophiles. For instance, condensation with aldehydes or ketones yields the corresponding hydrazone derivatives. ekb.eg These reactions are typically straightforward and allow for the introduction of a wide range of substituents.

Further derivatization can be achieved through cyclization reactions. The carbohydrazide can act as a building block for constructing other heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazolo[3,4-d]pyridazines. researchgate.netresearchgate.net

For modifications to the pyrazole core itself, multi-component reactions (MCRs) offer an efficient way to build complexity in a single step. beilstein-journals.org For example, a one-pot, three-component reaction involving a hydrazine, a β-ketoester (like ethyl acetoacetate), and an aldehyde can lead to highly substituted pyrazole-4-carboxylic acid esters, which are direct precursors to carbohydrazide analogues. sid.ir These methods are valued for their efficiency and ability to generate diverse libraries of compounds for further investigation. Additionally, techniques like the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of a pre-existing 1,3-dimethyl-1H-pyrazole, which can then be oxidized to the carboxylic acid and converted to the carbohydrazide, providing an alternative route to the core intermediate. smolecule.comchemmethod.com

Cyclocondensation Reactions with Carbonyl Systems and Hydrazine Derivatives

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward pathway to polysubstituted pyrazoles. nih.govbeilstein-journals.org

The reaction involves the condensation of a bidentate nucleophile, such as methylhydrazine, with a 1,3-dielectrophile like a β-diketone or its synthetic equivalent. nih.govnih.gov For the synthesis of a 1,3-dimethyl-4-substituted pyrazole, the key starting materials would be methylhydrazine and a 1,3-dicarbonyl compound bearing a methyl group at one carbonyl and a precursor to the carbohydrazide group at the C2 position. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

A significant challenge in this method can be regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to the formation of isomeric products. mdpi.combeilstein-journals.org However, reaction conditions, such as the solvent and the nature of the catalyst, can be optimized to favor the desired regioisomer. mdpi.com For instance, using aprotic dipolar solvents has been shown to improve regioselectivity compared to traditional protic solvents like ethanol. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | 1,3,5-substituted pyrazole | mdpi.com |

| 1,3-Diketones | Aryl hydrochloride hydrazine | N,N-dimethylacetamide (aprotic) | 1,3-substituted 1-arylpyrazoles | mdpi.com |

| β-Enamino diketones | Arylhydrazines | BF₃ | Regioselective 3,5-disubstituted 4-formyl-N-arylpyrazoles | organic-chemistry.org |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Ring Formation

The 1,3-dipolar cycloaddition, a type of pericyclic reaction, provides another powerful route for pyrazole ring synthesis. nih.gov This [3+2] cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or an alkyne. bohrium.comyoutube.com For pyrazole synthesis, common 1,3-dipoles include diazo compounds (e.g., ethyl diazoacetate) or nitrile imines, which react with alkynes to form the pyrazole core. organic-chemistry.orgyoutube.com

The reaction of a diazo compound, generated in situ from an N-tosylhydrazone, with an alkyne is a well-established method for forming substituted pyrazoles. organic-chemistry.org To achieve the substitution pattern of the target molecule, one could envision a reaction between a methyl-substituted diazo compound and an alkyne bearing a methyl group and a carboxylate precursor. The regioselectivity of the cycloaddition is a critical consideration and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. organic-chemistry.orgacs.org

Recent advancements have focused on developing transition-metal-free and base-mediated cycloaddition reactions to improve efficiency and regioselectivity. acs.orgacs.org These methods often tolerate a broad range of functional groups, making them suitable for the synthesis of complex and highly functionalized pyrazoles. organic-chemistry.orgacs.org

Table 2: Overview of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazo compounds (from N-tosylhydrazones) | Terminal alkynes | Base-mediated | 3,5-disubstituted 1H-pyrazoles | organic-chemistry.org |

| Nitrile imines (from hydrazonoyl halides) | Vinylsulfonium salts | Mild, base-mediated | Polysubstituted pyrazoles | organic-chemistry.org |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | Regioselective polysubstituted pyrazoles | acs.org |

Multicomponent Reaction Strategies for Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have gained significant traction in heterocyclic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.comnih.gov Several MCRs have been developed for the synthesis of highly substituted pyrazoles, which are valuable for creating libraries of compounds for drug discovery. beilstein-journals.orgmdpi.com

A common MCR strategy for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene compound (like a β-ketoester or malononitrile), and a hydrazine derivative. beilstein-journals.orgnih.gov For instance, a three-component synthesis can be designed using an aldehyde, a β-ketoester, and methylhydrazine to construct a pyrazole core. beilstein-journals.org This approach often proceeds through a sequence of reactions in the same pot, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization/aromatization. beilstein-journals.orgmdpi.com

These reactions can be extended to four- or even five-component systems to create more complex, fused heterocyclic structures, such as pyrano[2,3-c]pyrazoles. nih.govmdpi.com The use of various catalysts, including Lewis acids, organocatalysts, or nanoparticles, can enhance the efficiency and selectivity of these reactions. beilstein-journals.orgmdpi.com MCRs represent a highly convergent and flexible strategy for accessing pyrazole-4-carboxylate derivatives, which are direct precursors to the target this compound. beilstein-journals.orgsemanticscholar.org

Table 3: Selected Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Three-component, mild conditions | Persubstituted pyrazole-4-carboxylates | beilstein-journals.org |

| Aldehydes, malononitrile, hydrazine, β-ketoester | Piperidine | Four-component, aqueous medium | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |

| Aldehydes, 1,3-dicarbonyls, diazo compounds | Transition-metal-free | One-pot, three-component, oxidative aromatization | Polyfunctional pyrazoles | organic-chemistry.org |

Structural Elucidation and Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide displays a series of absorption bands that are characteristic of its constituent functional groups. The hydrazide moiety gives rise to distinct N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. nih.gov The carbonyl group (C=O) of the hydrazide is responsible for a strong absorption band, generally appearing in the range of 1670-1690 cm⁻¹. nih.govekb.eg

The pyrazole (B372694) ring itself contributes to the spectrum with characteristic C=N and C=C stretching vibrations. The vibrations of the aromatic-like pyrazole system are typically found in the 1400-1600 cm⁻¹ region. dergipark.org.tr Additionally, the C-H stretching vibrations of the methyl groups and the pyrazole ring proton are expected in the 2900-3100 cm⁻¹ range. nih.gov

Interactive Table: Typical IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

| Hydrazide (N-H) | Stretching | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | 1670 - 1690 | Strong |

| Pyrazole Ring (C=N, C=C) | Stretching | 1400 - 1600 | Medium |

While specific conformational studies on this compound using IR spectroscopy are not extensively detailed in the literature, the technique is a valuable tool for such analysis. Conformational isomers (conformers) can often be distinguished by subtle shifts in the vibrational frequencies of key functional groups. For instance, the position of the C=O and N-H stretching bands can be sensitive to intramolecular hydrogen bonding between the carbonyl oxygen and the hydrazide N-H protons. Different conformers may facilitate or hinder this bonding, leading to observable differences in the IR spectrum. Studies on related hydroxymethylpyrazoles have alluded to the influence of molecular structure on physical behavior, which is often linked to conformational preferences. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment, connectivity, and spatial relationships of atoms can be elucidated.

The ¹H NMR spectrum of this compound provides a precise map of the proton environments. The spectrum is expected to show distinct signals for the pyrazole ring proton, the two methyl groups, and the hydrazide protons.

Pyrazole Ring Proton (H-5): A singlet is expected for the proton at the 5-position of the pyrazole ring, typically appearing in the aromatic region.

N-CH₃ Protons: The three protons of the methyl group attached to the nitrogen at position 1 will appear as a singlet.

C-CH₃ Protons: The three protons of the methyl group attached to the carbon at position 3 will also produce a singlet, but at a different chemical shift from the N-methyl group.

Hydrazide Protons (-NHNH₂): The protons of the hydrazide group often appear as broad singlets due to quadrupole broadening and chemical exchange with the solvent. Their chemical shifts can be highly variable.

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Integration | Expected Chemical Shift (δ, ppm) |

| Pyrazole H-5 | Singlet | 1H | ~7.5 - 8.5 |

| N-CH₃ | Singlet | 3H | ~3.7 - 4.0 |

| C-CH₃ | Singlet | 3H | ~2.2 - 2.5 |

| -NH- | Broad Singlet | 1H | Variable |

| -NH₂ | Broad Singlet | 2H | Variable |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. For this compound, six distinct carbon signals are anticipated.

Carbonyl Carbon (C=O): This carbon is the most deshielded and appears furthest downfield, typically above 160 ppm. nih.gov

Pyrazole Ring Carbons (C-3, C-4, C-5): Three signals are expected for the carbons of the pyrazole ring, with their chemical shifts influenced by the nitrogen atoms and substituents. researchgate.net

Methyl Carbons (N-CH₃, C-CH₃): Two signals in the upfield region correspond to the two non-equivalent methyl carbons.

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O | ~160 - 170 |

| Pyrazole C-3 | ~145 - 150 |

| Pyrazole C-5 | ~125 - 135 |

| Pyrazole C-4 | ~115 - 120 |

| N-CH₃ | ~35 - 40 |

| C-CH₃ | ~10 - 15 |

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this molecule, with mostly isolated spin systems, its utility would be limited but could confirm the absence of proton-proton coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals for the pyrazole H-5, N-CH₃, and C-CH₃ protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing connectivity across multiple bonds. Expected key correlations would include:

From the N-CH₃ protons to the pyrazole ring carbons C-5 and C-1 .

From the C-CH₃ protons to the pyrazole ring carbons C-3 and C-4 .

From the pyrazole H-5 proton to carbons C-4 , C-3 , and the carbonyl carbon (C=O) , confirming the position of the carbohydrazide (B1668358) group.

These advanced techniques provide an interlocking web of data that leaves no ambiguity in the final structural assignment of this compound.

Mass Spectrometry (MS) for Molecular Formula Verification

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₆H₁₀N₄O, the expected molecular weight is approximately 154.17 g/mol . In a typical mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that confirms this mass.

While specific mass spectral data for this compound is not detailed in the reviewed literature, analysis of related pyrazole derivatives illustrates the utility of this technique. For instance, mass spectrometry has been used to confirm the structures of various synthesized pyrazole compounds by identifying their molecular ion peaks. In one study, a series of pyrazole derivatives were characterized, and their structures were confirmed with MS (ESI) showing the respective [M+H]⁺ peaks, such as at m/z = 229 for 1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole and m/z = 203 for 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole. rsc.org Similarly, the mass spectrum of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide showed a molecular ion at m/z = 260.2, confirming its proposed structure. nih.gov This approach provides essential validation of the molecular weight and, by extension, the molecular formula of the target compound. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a more precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the unambiguous determination of a compound's elemental composition from its exact mass. For this compound (C₆H₁₀N₄O), the calculated exact mass would be compared against the experimentally measured mass.

HRMS has been effectively used to confirm the elemental composition of related pyrazole carbohydrazide structures. For example, the HRMS data for 2-(2-Hydrazinyl-2-oxoethyl)quinoline-4-carbohydrazide yielded a measured value of 260.1136 for the [M+H]⁺ ion, which was in close agreement with the calculated value of 260.1147 for the formula C₁₂H₁₄N₅O₂. durham.ac.uk In another case, a pyrazole derivative, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide, was analyzed by ESI-HRMS, which showed an [M-H]⁻ ion at m/z 258.0986, closely matching the calculated value of 258.1102 for C₁₂H₁₃N₅O₂. nih.gov This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing definitive verification of the molecular formula of this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic studies on closely related pyrazole derivatives provide a clear indication of the structural insights that would be gained. spast.orgresearchgate.net For example, the crystal structure of 2-(2-Hydrazinyl-2-oxoethyl)quinoline-4-carbohydrazide was determined to belong to the monoclinic crystal system with the space group P21/n. durham.ac.uk Such an analysis for this compound would similarly reveal its crystal system, space group, and unit cell dimensions, offering a complete picture of its solid-state architecture.

To illustrate the type of data obtained, the crystallographic parameters for the related compound 2-(2-Hydrazinyl-2-oxoethyl)quinoline-4-carbohydrazide are provided below.

| Parameter | Value durham.ac.uk |

|---|---|

| Chemical Formula | C₁₂H₁₅N₅O₃·H₂O |

| Molecular Weight | 277.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.9407(5) |

| b (Å) | 14.0587(13) |

| c (Å) | 18.2746(16) |

| β (°) | 97.040(5) |

| Volume (ų) | 1259.8(2) |

| Z | 4 |

The detailed geometric parameters derived from X-ray diffraction, including bond lengths, bond angles, and dihedral (torsion) angles, are fundamental to understanding a molecule's structure. These parameters confirm the connectivity of atoms and reveal conformational details. In pyrazole derivatives, the geometry of the five-membered pyrazole ring and the orientation of its substituents are of particular interest.

For instance, in the X-ray structure of a pyrazole-hydrazone derivative, the bond lengths within the pyrazole ring were determined to be C1–C10 = 1.227(3) Å, O3–C15 = 1.363(3) Å, and N3–N4 = 1.383(3) Å. nih.gov The bond angles were also precisely measured, such as O1–C10–C9 at 121.3°. nih.gov These experimental values can be compared with theoretical values from computational methods like Density Functional Theory (DFT) to validate both the experimental structure and the computational model. nih.gov Such analysis of this compound would precisely define the planarity of the pyrazole ring and the spatial orientation of the dimethyl and carbohydrazide groups.

A selection of bond lengths and angles for a representative pyrazole-hydrazone derivative (L1) is shown below to exemplify the data obtained from crystallographic analysis. nih.gov

| Bond/Angle | Experimental Value (Å or °) nih.gov | Calculated (DFT) Value (Å or °) nih.gov |

|---|---|---|

| C1–C10 | 1.227(3) | 1.24394 |

| O3–C15 | 1.363(3) | 1.38125 |

| N3–N4 | 1.383(3) | 1.37144 |

| O1–C10–C9 | 121.3 | 122.22 |

| C14–O2–C18 | 118.3 | 118.52 |

| N4–C11–C12 | 122.9 | 121.37 |

X-ray diffraction analysis also reveals how molecules are arranged in the crystal, a study known as crystal packing. This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. The carbohydrazide moiety is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group), suggesting that hydrogen bonding would play a significant role in the crystal structure of this compound. In many pyrazole derivatives, molecules are linked by systems of intermolecular hydrogen bonds, such as N-H···O interactions, which stabilize the crystal lattice. spast.orgcardiff.ac.uk

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, B3LYP, B3PW91)

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecular behavior. Among the most utilized methods is Density Functional Theory (DFT), which balances computational cost with accuracy. Functionals like B3LYP and B3PW91 are commonly paired with various basis sets to perform these calculations. researchgate.netresearchgate.net For pyrazole-carbohydrazide derivatives, these methods have been successfully used to investigate optimized molecular structures and vibrational frequencies. researchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole (B372694) derivatives, this is typically achieved using DFT methods, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p). nih.govnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

In a study on a related compound, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, researchers calculated the optimized geometrical parameters using the B3LYP/6-31G(d) level of theory. researchgate.net The calculated bond lengths and angles showed good agreement with experimental data obtained from X-ray diffraction, validating the computational approach. For instance, the C=O bond length was calculated to be approximately 1.244 Å, and the N-N bond in the hydrazide moiety was found to be around 1.371 Å. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole-Hydrazone Derivative (L1) Data sourced from a study on a related pyrazole-hydrazone derivative (L1) using DFT at the B3LYP/6–31G(d,p) level. nih.gov

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |

| O3–C15 | 1.381 | 1.363 |

| N3–N4 | 1.371 | 1.383 |

| C1–C10 | 1.244 | 1.227 |

| Parameter | Bond Angle (°) - Calculated | Bond Angle (°) - Experimental |

| C1-N3-N4 | 118.8 | 118.5 |

| C10-C1-N3 | 118.1 | 118.9 |

| C15-O3-C16 | 117.2 | 117.8 |

Theoretical calculations are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results. The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. iu.edu.saresearchgate.netrsc.org Studies on various pyrazole derivatives have demonstrated that DFT calculations can accurately predict both ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

For instance, in a computational investigation of a 1,2,3-triazole-4-carbohydrazide derivative, ¹H and ¹³C NMR chemical shifts were calculated using the B3LYP/6-311++G(d,p) level with a solvent model. nih.gov The calculated values for carbonyl and imine carbons were found to be in close agreement with the experimental data. The chemical shift for the amide proton (N-H) in the carbohydrazide (B1668358) group is a key feature, and its calculated value often aligns well with experimental findings. nih.gov

Similarly, theoretical IR frequencies can be computed to help assign vibrational modes observed in experimental FT-IR spectra. nih.govresearchgate.net For carbohydrazide compounds, characteristic vibrational bands include N-H stretching (typically around 3300-3500 cm⁻¹), C=O stretching, and N-N stretching modes. nih.gov Calculations on a related pyrazole-carbohydrazide showed the N-H stretching vibration at a calculated value of 3336 cm⁻¹, which corresponded well with the experimental value of 3316 cm⁻¹. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Triazole-Carbohydrazide Analog Data adapted from a study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide using the B3LYP/6-311++G(d,p) method. nih.gov

| Assignment | Experimental (FT-IR) | Calculated |

| N-H Stretch | 3316 | 3336 |

| C=N Stretch | 1608 | 1606 |

| N-N Stretch | 1116 | 1129 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and optical properties. Computational methods provide essential tools to analyze this structure in detail.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov

For pyrazole derivatives, the HOMO and LUMO orbitals are often distributed across the pyrazole ring and adjacent functional groups. nih.govnih.gov In a study of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1), the HOMO and LUMO were found to be localized over almost the entire structure, with the exception of the methyl group. nih.gov The calculated HOMO-LUMO energy gap provides insight into the intramolecular charge transfer that can occur within the molecule. researchgate.net

Table 3: Calculated FMO Energies for Pyrazole Derivatives Data sourced from a study on Pyz-1 and Pyz-2 using the B3LYP/6–311G(d,p) level. nih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE_gap (eV) |

| Pyz-1 | -6.215 | -1.162 | 5.053 |

| Pyz-2 | -5.974 | -1.411 | 4.563 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites involved in chemical reactions. osti.gov In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For pyrazole-containing molecules, MEP analysis typically reveals that the most negative potential is located around the oxygen and nitrogen atoms of the carbohydrazide group, highlighting them as key sites for electrophilic interactions and hydrogen bonding. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the N-H groups generally exhibit the most positive potential. researchgate.net

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior and conformational flexibility of molecules over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the accessible conformational space. mdpi.commdpi.com

Rotational Isomerism and Energy Barriers

The flexibility of the carbohydrazide side chain attached to the pyrazole ring allows for the existence of various rotational isomers, or conformers. The relative stability of these conformers is determined by steric and electronic effects, such as the potential for intramolecular hydrogen bonding and repulsion between bulky groups.

Theoretical studies on related heterocyclic systems demonstrate the importance of rotational barriers around key single bonds. For instance, in acyl and nitroso derivatives of dimethylpiperidine, the presence of A(1,3) strain, a type of steric interaction, significantly influences conformational preferences. researchgate.net The energy barriers to internal rotation around N-C and N-N bonds in these systems have been determined, with decreases in the free energy of activation (ΔG*) in the range of 3.6–4.7 kcal/mole, which corresponds to the conformational energy of 1,3-diaxial methyl-methyl interactions. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. These studies provide atomic-level insights into binding mechanisms, which is fundamental for drug discovery and development.

Molecular docking simulations have been widely applied to pyrazole carbohydrazide derivatives to elucidate their interactions within the active sites of various enzymes and receptors. These studies consistently show that the pyrazole core and the carbohydrazide moiety are crucial for establishing key interactions that anchor the ligand to the target.

Commonly observed interactions include:

Hydrogen Bonding: The carbohydrazide group, with its carbonyl oxygen and N-H groups, is a prime site for forming hydrogen bonds with amino acid residues in the active site. For example, in studies of 1,5-diaryl pyrazole derivatives targeting the cannabinoid receptor 1 (CB1), the carbonyl oxygen was found to form a hydrogen bond with Lys192. nih.gov Similarly, in α-glucosidase, the carbonyl of an acetyl group and a methoxy (B1213986) group on a pyrazole-phthalazine hybrid formed hydrogen bonds with LYS425 and ASN314, respectively. nih.gov

Hydrophobic Interactions: The methyl groups and the aromatic pyrazole ring often engage in hydrophobic interactions with nonpolar amino acid residues. Docking of pyrazole derivatives into the ATP binding site of CDK2 revealed a hydrophobic pocket that accommodates parts of the ligand. nih.gov In another study, the phenyl group attached to a pyrazole ring demonstrated a Pi-Alkyl hydrophobic interaction with ILE315 in the active site of α-glucosidase. nih.gov

Pi-Interactions: The aromatic pyrazole ring can participate in pi-pi stacking or pi-anion interactions. Studies on pyrazole-phthalazine hybrids showed that the pyrazole ring and an attached phenyl group exhibit a Pi-Anion electrostatic interaction with residues ASP429 and LYS432. nih.gov

These interactions collectively determine the orientation and stability of the ligand within the binding pocket, which is essential for its biological activity.

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as binding energy, inhibition constant (Ki), or IC50 value. A lower binding energy generally indicates a more stable ligand-protein complex and, consequently, higher predicted activity.

Computational studies on various pyrazole derivatives have successfully predicted their potential as inhibitors for several protein targets. The predicted binding affinities often correlate well with experimentally determined biological activities. For instance, docking studies of pyrazole derivatives against cancer-related protein kinases like VEGFR-2, Aurora A, and CDK2 showed that specific compounds exhibited favorable binding energies, suggesting they are potential inhibitors. nih.govresearchgate.net

The following table summarizes predicted binding affinities for various pyrazole derivatives against different biological targets, as determined by molecular docking studies.

| Compound Class | Target Protein | Predicted Binding Affinity | Reference |

| Pyrazole-carboxamide | VEGFR-2 | -10.09 kJ/mol | nih.govresearchgate.net |

| Pyrazole-carboxamide | Aurora A | -8.57 kJ/mol | nih.govresearchgate.net |

| Pyrazole-carboxamide | CDK2 | -10.35 kJ/mol | nih.govresearchgate.net |

| Pyrazole-phthalazine Hybrid | α-glucosidase | Ki = 34.75 µM | nih.gov |

| Pyrazole-carboxamide | Carbonic Anhydrase I (hCA I) | -9.3 (Binding Score) | nih.gov |

| Pyrazole-carboxamide | Carbonic Anhydrase II (hCA II) | -8.5 (Binding Score) | nih.gov |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-amylase | Ki = 33.60 µM | tandfonline.com |

These predictive studies are critical for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net By combining binding affinity predictions with analysis of the binding mode, researchers can understand the structural requirements for potent activity and rationally design new molecules with improved efficacy. arxiv.org

Coordination Chemistry of 1,3 Dimethyl 1h Pyrazole 4 Carbohydrazide Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with derivatives of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties.

A wide array of transition metal ions have been successfully complexed with ligands derived from the this compound scaffold. For instance, a hydrazone ligand derived from the condensation of thiophene-2-carbohydrazide (B147627) with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde has been used to synthesize complexes with Copper(II), Nickel(II), Cobalt(II), Manganese(II), Zinc(II), Palladium(II), Iron(III), Ruthenium(III), Uranyl(VI), and Titanium(IV). researchgate.net The synthesis of these complexes generally involves refluxing the ligand with the appropriate metal salt in a solvent like ethanol. researchgate.net The characterization of these complexes is carried out using techniques such as infrared (IR) and electronic absorption spectroscopy, mass spectrometry, nuclear magnetic resonance (NMR), electron spin resonance (ESR), and magnetic moment measurements. researchgate.net

The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, is influenced by factors such as the acidity of the metal ion and its oxidation state. researchgate.net For many of the aforementioned metal ions, 1:1 metal-to-ligand ratios are common, though 1:2 ratios are also observed. researchgate.net

Derivatives of this compound can exhibit keto-enol tautomerism, and studies have shown that in the formation of metal complexes, the enolic form is often favored. researchgate.net This deprotonation of the enolic hydroxyl group allows the ligand to act as an anionic species, forming stable bonds with the metal cation.

These ligands can act as bidentate or tridentate chelating agents. The common coordination sites include the pyrazole (B372694) ring nitrogen, the enolic oxygen, and the azomethine nitrogen in the case of hydrazone derivatives. pen2print.org This versatility in coordination allows for the formation of complexes with varied geometries, including square-planar, tetrahedral, and octahedral arrangements around the central metal ion. pen2print.orgmdpi.comnih.gov

| Metal Ion | Typical Metal:Ligand Ratio | Proposed Geometry |

|---|---|---|

| Copper(II) | 1:1 or 1:2 | Square-planar or Octahedral |

| Nickel(II) | 1:1 or 1:2 | Octahedral |

| Cobalt(II) | 1:1 or 1:2 | Octahedral |

| Manganese(II) | 1:1 | Octahedral |

| Zinc(II) | 1:1 or 1:2 | Octahedral |

| Palladium(II) | 1:1 | Square-planar |

| Iron(III) | 1:1 | Octahedral |

| Ruthenium(III) | 1:1 | Octahedral |

| Uranyl(VI) | 1:1 | - |

| Titanium(IV) | 1:1 | - |

Structural Aspects of Metal Complexes (e.g., Single-Crystal X-ray Diffraction)

Similarly, the crystal structures of Zinc(II) and Nickel(II) complexes with 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole have been reported, revealing a distorted tetrahedral geometry for the Zinc(II) complex and a distorted octahedral geometry for the Nickel(II) complex. nih.gov In a Co(II) complex with a sulfadiazine-pyrazole prodrug, a distorted octahedral geometry around the central cobalt ion was also observed. mdpi.com These examples suggest that metal complexes of this compound are likely to adopt similar coordination geometries, influenced by the nature of the metal ion and any co-ligands present.

Electrochemical Properties of Complexes

The electrochemical behavior of transition metal complexes with pyrazole-based ligands has been investigated, often using cyclic voltammetry (CV), to understand their redox properties. These properties are crucial for potential applications in areas such as catalysis and bioinorganic chemistry.

Studies on Cu(II), Fe(II), and Ni(II) complexes with a 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand have shown quasi-reversible single-electron transfer processes. analis.com.my For the Cu(II) complex, the redox couple corresponds to the Cu(II)/Cu(I) transition. analis.com.my The Fe(II) complex exhibits a Fe(II)/Fe(III) redox couple, and the Ni(II) complex shows a Ni(II)/Ni(I) transition. analis.com.my In contrast, the Co(II) complex in this particular study did not show any redox peaks within the scanned potential window. analis.com.my

| Complex | Redox Couple | Oxidation Peak (Epa) vs. Ag/AgCl | Reduction Peak (Epc) vs. Ag/AgCl | Process Type |

|---|---|---|---|---|

| Cu(II) complex | Cu(II)/Cu(I) | 0.75 V | 0.03 V | Quasi-reversible |

| Fe(II) complex | Fe(III)/Fe(II) | -0.67 V | -0.47 V | Quasi-reversible |

| Ni(II) complex | Ni(II)/Ni(I) | 0.71 V | 0.12 V | Quasi-reversible |

Research into Catalytic Applications of Metal Complexes

Metal complexes derived from pyrazole-based ligands have shown promise in various catalytic applications, particularly in oxidation reactions. The ability of the metal center to cycle between different oxidation states is key to their catalytic activity.

For example, in-situ formed complexes of pyrazole derivatives with various transition metals, including Cu(II), Ni(II), and Co(II), have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of the enzyme catecholase. jocpr.comresearchgate.net The catalytic efficiency of these systems is influenced by several factors, including the nature of the ligand, the metal ion, the counter-anion of the metal salt, and the solvent used for the reaction. jocpr.com Copper(II) complexes, in particular, have demonstrated high catalytic activity in these oxidation reactions. mdpi.comresearchgate.net

In addition to catechol oxidation, cobalt complexes with pyrazole ligands have been investigated as catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. rsc.org Furthermore, complexes of Co(II/III), Ni(II), and Cu(II) with a pyrazole-functionalized 1,3,5-triazopentadiene have been tested as catalysts for the oxidation of styrene (B11656) to benzaldehyde, with the copper complex showing high yields under optimized conditions. rsc.org These findings highlight the potential of metal complexes of this compound and its derivatives as versatile catalysts in organic synthesis.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The synthesis of pyrazole (B372694) derivatives is increasingly aligning with the principles of green chemistry, aiming to reduce environmental impact through innovative methodologies. Research is focused on developing novel, solvent-free approaches that enhance efficiency and sustainability. nih.govscispace.com Microwave (MW) irradiation, for instance, has been successfully employed to facilitate the synthesis of pyrazoles under solvent-free conditions, resulting in high yields and significantly reduced reaction times. nih.govscispace.com

Further advancements include the use of cost-effective and environmentally benign catalysts, such as ammonium (B1175870) chloride, which eliminate the need for harmful solvents. jetir.org Techniques like clean grinding are also being explored as facile methods for synthesis. nih.gov The synthesis of carbohydrazides, the key precursors, is also undergoing a green transformation, with multicomponent reactions being carried out at room temperature without solvents. ajgreenchem.com These eco-friendly strategies not only simplify the manufacturing process but also minimize waste, representing a significant step forward in the sustainable production of pyrazole-based compounds. nih.gov

Exploration of Structure-Activity Relationships for Targeted Biological Activities

Understanding the structure-activity relationship (SAR) is critical for optimizing the therapeutic potential of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide derivatives. Studies have shown that the biological activity of these compounds is highly dependent on the nature and position of various functional groups attached to the pyrazole core. nih.gov

For instance, in the context of anticancer activity, the presence of methyl groups on the pyrazole ring and a hydrazide group linked to a carbonyl function has been identified as a key contributor to the cytotoxic profile against certain cancer cell lines. nih.gov The introduction of an indole (B1671886) moiety via a carbohydrazide (B1668358) linker has also yielded potent tubulin polymerization inhibitors. nih.gov For antimicrobial applications, the substituents on the N-phenyl ring attached to the carbohydrazide moiety are crucial in determining the potency and spectrum of activity. nih.gov Similarly, SAR analysis of pyrazole derivatives has revealed that specific substitutions can lead to potent and selective inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) and cholinesterases. researchgate.netacademie-sciences.fr These detailed SAR studies provide a roadmap for the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. nih.gov

Table 1: Structure-Activity Relationship Highlights for Pyrazole Carbohydrazide Derivatives

| Biological Target | Key Structural Features for Enhanced Activity | Reference |

|---|---|---|

| Anticancer (General) | Methyl groups on pyrazole ring; Hydrazide group linked to carbonyl function. | nih.gov |

| Anticancer (Tubulin) | Indole moiety attached via carbohydrazide linker. | nih.gov |

| Antimicrobial | Nature and position of substituents on the N-phenyl ring of the carbohydrazide. | nih.gov |

| Trypanocidal | Br, Cl, and methyl substituents in the para-position of an aryl ring. | nih.gov |

| DPP-4 Inhibition | Specific substitutions on the pyrazole-3-carbohydrazone scaffold. | researchgate.net |

Advanced Computational Studies for Predictive Modeling and Drug Design

Computational chemistry has become an indispensable tool in the study and development of pyrazole derivatives, offering cost-effective and efficient means to predict their properties and interactions. eurasianjournals.com A range of computational methods, including molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, provide profound insights into the structural and functional aspects of these compounds. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR) studies are widely used to build predictive models that correlate the chemical structure of pyrazole derivatives with their biological activities. researchgate.net For example, 2D-QSAR models have been successfully developed to predict the anticancer activity of novel pyrazole compounds, guiding the synthesis of more potent candidates. nih.gov Molecular docking simulations are another crucial technique, allowing researchers to visualize the binding patterns and interactions of pyrazole carbohydrazides with their biological targets, such as tubulin or various enzymes. nih.gov These in silico approaches not only help in understanding the mechanism of action but also facilitate the rational design of new derivatives with improved pharmacological profiles and drug-likeness properties. eurasianjournals.comunifi.it

Investigation into Applications in Material Science and Agrochemistry

Beyond pharmaceuticals, the unique chemical properties of the this compound scaffold are being explored for applications in material science and agrochemistry. In material science, pyrazole derivatives are being investigated for their potential as fluorescent dyes and labels, which are valuable tools in biological imaging and sensor development. jetir.org

In the field of agrochemistry, pyrazole carbohydrazide derivatives have demonstrated significant potential. nih.gov Research has shown that certain derivatives possess potent herbicidal activity. researchgate.net Specifically, compounds based on this scaffold have been identified as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for bleaching herbicides. researchgate.net One derivative, in particular, showed high pre-emergence herbicidal activity and safety for use in maize fields. researchgate.net Additionally, the pyrazole scaffold is a component of effective fungicides and nitrification inhibitors used in agriculture to improve nitrogen supply and reduce environmental loss. nih.govmdpi.comresearchgate.net

Table 2: Agro-Chemical Applications of Pyrazole Derivatives

| Application | Mechanism/Target | Reference |

|---|---|---|

| Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). | researchgate.net |

| Fungicides | Utilizes difluoromethyl-substituted pyrazole scaffolds. | mdpi.com |

| Pesticides | Pyrazole-linked 1,3,4-oxadiazole (B1194373) derivatives. | nih.gov |

| Nitrification Inhibitors | 3,4-Dimethyl-1H-pyrazole phosphate (B84403) (DMPP) reduces nitrogen loss. | researchgate.net |

Rational Design of Multi-Targeting Agents based on the this compound Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in developing multi-target agents that can modulate several pathological pathways simultaneously. The pyrazole carbohydrazide scaffold is an excellent platform for the rational design of such molecules. mdpi.com

Researchers have successfully designed and synthesized pyrazole-based Schiff bases that act as multi-target agents against diabetes, Alzheimer's, and inflammatory diseases. mdpi.com In the context of neurodegenerative diseases like Alzheimer's, the pyrazole core can be functionalized to interact with multiple targets, including acetylcholinesterase (AChE) and protein aggregates. mdpi.comeurekaselect.com The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, combined with its potential for π–π stacking interactions, allows it to bind effectively to various biological targets. mdpi.com This multi-targeting approach offers a promising strategy for developing more effective therapies for complex, multifactorial diseases.

Challenges and Opportunities in Pyrazole Carbohydrazide Research

Despite the significant progress in pyrazole carbohydrazide research, several challenges remain, which also present opportunities for future innovation. A primary challenge in drug design is achieving balanced isoform selectivity for specific enzymes, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy. nih.gov The development of novel pyrazole chemotypes is a key opportunity to address this challenge. nih.gov

In computational chemistry, improving the accuracy of force fields and enhancing computational scalability are ongoing challenges. eurasianjournals.com Overcoming these hurdles could lead to more precise predictive models. The integration of emerging technologies like machine learning presents a significant opportunity to accelerate the discovery and optimization of new pyrazole derivatives with therapeutic potential. eurasianjournals.com Furthermore, as the drawbacks of some clinically used drugs become apparent, there is a growing need for novel, safer, and more effective agents, creating a clear opportunity for pyrazole-based compounds to fill this therapeutic gap, for instance, in the development of new α-amylase inhibitors for diabetes. nih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,3-dimethyl-1H-pyrazole-4-carbohydrazide?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives. For example, a two-step procedure involves:

Cyclization of ethyl acetoacetate with DMF-DMA and phenylhydrazine to form pyrazole esters.

Hydrolysis of the ester group under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid, followed by hydrazide formation using hydrazine hydrate .

Key parameters include maintaining anhydrous conditions during cyclization and controlled pH during hydrolysis to avoid side reactions. Yields exceeding 80% are achievable with optimized stoichiometry and reflux conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. For instance, the methyl groups on the pyrazole ring show distinct singlets near δ 2.5–3.5 ppm .

- IR Spectroscopy : The carbonyl (C=O) and hydrazide (N-H) stretches appear at ~1650 cm⁻¹ and ~3200 cm⁻¹, respectively .

- X-ray Crystallography : Resolves structural ambiguities, such as dihedral angles between the pyrazole ring and substituents (e.g., 47.57° for N-bound phenyl groups) .

- Elemental Analysis : Validates purity, with deviations <0.3% indicating high sample quality .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

SHELXL/SHELXS are critical for refining crystal structures, particularly for analyzing non-covalent interactions (e.g., hydrogen bonds forming R₂²(10) motifs in the crystal lattice). Key steps include:

- Data Collection : High-resolution (<1.0 Å) data reduces errors in thermal parameter refinement.

- Twinning Analysis : SHELXD identifies pseudo-merohedral twinning in cases of overlapping reflections.

- Hydrogen Bond Networks : SHELXL’s restraints improve modeling of disordered solvent molecules or flexible substituents .

Q. What strategies are effective for designing biologically active derivatives while maintaining regioselectivity?

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 5-position enhances anticonvulsant activity by modulating electron density .

- Heterocycle Fusion : Pyrazolo[3,4-c]pyrazole systems, synthesized via azide-alkyne cycloaddition, show improved metabolic stability .

- Molecular Docking : Prioritize derivatives with favorable binding to targets like DHFR (docking scores <−8.5 kcal/mol) using AutoDock Vina .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Validation via SAR : Compare docking scores (e.g., for DHFR inhibitors) with in vitro IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility.

- MD Simulations : Run 100-ns trajectories to assess binding mode stability. For example, pyrazole-carbothioamide derivatives show persistent hydrogen bonds with Thr56 and Glu30 in DHFR .

- Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate compounds in biological assays .

Q. What computational methods are recommended for studying non-covalent interactions in pyrazole-carbohydrazide complexes?

- DFT Calculations : B3LYP/6-31G(d) optimizes geometries and calculates frontier molecular orbitals (e.g., HOMO-LUMO gaps ~4.5 eV indicate stability) .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H⋯O interactions contributing >30% to crystal packing) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for rational drug design .

Q. How can regioselectivity challenges in heterocyclic fusion reactions be mitigated?

- Directing Groups : Use -OMe or -NH₂ substituents to guide cyclization to specific positions (e.g., 4-carboxamide vs. 5-carboxamide isomers) .

- Microwave-Assisted Synthesis : Reduces reaction times and byproduct formation (e.g., 20-minute reactions at 150°C yield >90% pure products) .

- Catalytic Systems : Pd(OAc)₂/Xantphos improves yields in Suzuki-Miyaura couplings for aryl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.